molecular formula C28H32N2O5 B11009977 (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-4-methylhex-4-enamide

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-4-methylhex-4-enamide

Cat. No.: B11009977
M. Wt: 476.6 g/mol
InChI Key: BDWFSZYUDHIZKK-RQZCQDPDSA-N
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Description

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-4-methylhex-4-enamide is a complex organic compound with the molecular formula C28H32N2O5 and a molecular weight of 476.5641 . This compound is known for its unique structure, which includes a benzofuran ring, an indole moiety, and a hexenamide chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-4-methylhex-4-enamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the indole moiety, and the construction of the hexenamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-4-methylhex-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have demonstrated that derivatives of this compound possess significant anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness in inhibiting tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The National Cancer Institute's evaluations reveal that related compounds display notable antimitotic activity against various human tumor cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase, making them candidates for treating conditions like Type 2 diabetes and Alzheimer's disease .

Case Studies

Several studies highlight the potential applications of this compound:

  • Anticancer Activity : A study evaluated the anticancer properties of structurally related compounds in vitro, revealing significant cytotoxic effects against human cancer cell lines. The study utilized various assays to confirm the mechanism of action and potential therapeutic implications .
  • Enzyme Inhibition Studies : Research into enzyme inhibition demonstrated that similar benzofuran derivatives effectively inhibited α-glucosidase activity, suggesting their potential use in managing postprandial hyperglycemia in diabetic patients .

Mechanism of Action

The mechanism of action of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-4-methylhex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, indole-containing compounds, and hexenamide analogs. Examples include:

Uniqueness

What sets (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-4-methylhex-4-enamide apart is its unique combination of structural features, which confer distinct chemical and biological properties

Biological Activity

The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-4-methylhex-4-enamide is a complex organic molecule with significant potential in biological research. Its molecular formula is C28H35NO7C_{28}H_{35}NO_{7}, and it has a molecular weight of 497.6 g/mol. The compound features a unique structure that includes a benzofuran moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC28H35NO7
Molecular Weight497.6 g/mol
IUPAC NameThis compound
InChI KeyNQALDGCRQHWTPS-REZTVBANSA-N

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is a contributing factor in various diseases, including neurodegenerative disorders.

Anti-Alzheimer's Potential

Recent studies have highlighted the potential of benzofuran derivatives in treating Alzheimer's disease. Compounds derived from this class have shown significant activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, improving cognitive function.

Cytotoxicity Studies

In vitro studies have demonstrated that certain benzofuran derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to the one have been tested against various human cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. For example, its structural components may facilitate binding to serotonin receptors or other neurochemical pathways, influencing neurotransmitter dynamics.

Case Studies and Research Findings

  • Neurochemical Binding Profiles : Studies on MDMA-benzofuran analogues suggest that these compounds exhibit high binding affinities for serotonin receptors (5-HT2a,b,c) and norepinephrine receptors (NE α2). This binding profile suggests potential therapeutic applications in mood disorders and neurodegenerative diseases .
  • Antibacterial Properties : Research has also indicated that certain benzofuran derivatives possess antibacterial activity. For example, derivatives synthesized from Heliotropium filifolium showed inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .
  • SIRT2 Inhibition : A study on benzofuran derivatives demonstrated selective inhibition of SIRT2 with IC50 values in the micromolar range. This finding suggests potential applications in cancer therapy, where SIRT2 modulation could influence tumor growth and progression .

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]-4-methylhex-4-enamide

InChI

InChI=1S/C28H32N2O5/c1-17(10-12-24(31)29-14-13-19-15-30-23-8-6-5-7-20(19)23)9-11-21-26(33-3)18(2)22-16-35-28(32)25(22)27(21)34-4/h5-9,15,30H,10-14,16H2,1-4H3,(H,29,31)/b17-9+

InChI Key

BDWFSZYUDHIZKK-RQZCQDPDSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CNC4=CC=CC=C43)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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